molecular formula C14H10O8S2 B14630317 9,10-Dihydroxyanthracene-1,7-disulfonic acid CAS No. 55080-10-9

9,10-Dihydroxyanthracene-1,7-disulfonic acid

Cat. No.: B14630317
CAS No.: 55080-10-9
M. Wt: 370.4 g/mol
InChI Key: XQAZSTSRXLVYLJ-UHFFFAOYSA-N
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Description

9,10-Dihydroxyanthracene-1,7-disulfonic acid is an organic compound derived from anthracene. It is characterized by the presence of two hydroxyl groups at the 9 and 10 positions and two sulfonic acid groups at the 1 and 7 positions on the anthracene ring. This compound is known for its solubility in alkaline solutions and is often referred to as a soluble anthraquinone derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroxyanthracene-1,7-disulfonic acid typically involves the hydrogenation of 9,10-anthraquinone. The reaction is carried out in the presence of a suitable catalyst under controlled conditions to ensure the selective reduction of the quinone groups to hydroxyl groups .

Industrial Production Methods: In industrial settings, the compound is produced through the anthraquinone process. This involves the oxygen-mediated oxidation of a substituted 9,10-dihydroxyanthracene to its corresponding anthraquinone, followed by sulfonation to introduce the sulfonic acid groups .

Chemical Reactions Analysis

Types of Reactions: 9,10-Dihydroxyanthracene-1,7-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9,10-Dihydroxyanthracene-1,7-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Dihydroxyanthracene-1,7-disulfonic acid involves its ability to undergo redox reactions. The hydroxyl groups at the 9 and 10 positions can donate electrons, making the compound a good reducing agent. The sulfonic acid groups enhance its solubility in aqueous solutions, facilitating its interaction with various molecular targets. The compound can participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

55080-10-9

Molecular Formula

C14H10O8S2

Molecular Weight

370.4 g/mol

IUPAC Name

9,10-dihydroxyanthracene-1,7-disulfonic acid

InChI

InChI=1S/C14H10O8S2/c15-13-8-5-4-7(23(17,18)19)6-10(8)14(16)12-9(13)2-1-3-11(12)24(20,21)22/h1-6,15-16H,(H,17,18,19)(H,20,21,22)

InChI Key

XQAZSTSRXLVYLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=C3C=C(C=CC3=C2O)S(=O)(=O)O)O

Origin of Product

United States

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